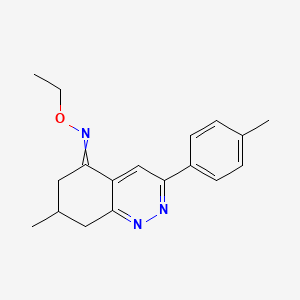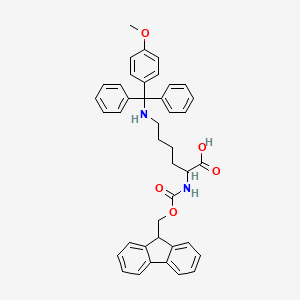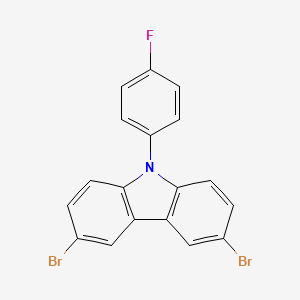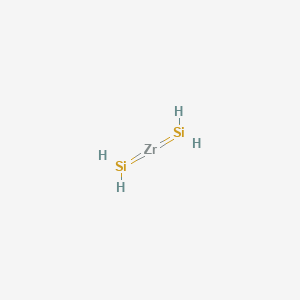
Disilylidenezirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilylidenezirconium is an organometallic compound that features a zirconium atom bonded to two silicon atoms through double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disilylidenezirconium typically involves the reaction of zirconium tetrachloride with disilane in the presence of a reducing agent. One common method includes the use of sodium amalgam as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other organometallic compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Disilylidenezirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and silicon dioxide.
Reduction: It can be reduced further to form zirconium metal and silicon.
Substitution: this compound can participate in substitution reactions where the silicon atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium dioxide and silicon dioxide.
Reduction: Zirconium metal and silicon.
Substitution: Various organozirconium compounds depending on the substituents used.
科学的研究の応用
Disilylidenezirconium has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical implants.
Medicine: Its unique properties are being investigated for use in drug delivery systems.
Industry: this compound is used in the production of advanced materials with specific electronic and mechanical properties.
作用機序
The mechanism by which disilylidenezirconium exerts its effects involves the interaction of the zirconium center with various substrates. The zirconium atom acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as polymerization or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
類似化合物との比較
Zirconocene dichloride: Another organozirconium compound used in catalysis.
Zirconium tetrachloride: A precursor for various zirconium-based compounds.
Disilane: A silicon-based compound used in the synthesis of disilylidenezirconium.
Uniqueness: this compound is unique due to its double-bonded silicon-zirconium structure, which imparts distinct reactivity and stability compared to other zirconium compounds. This unique bonding arrangement allows for specific applications in catalysis and material science that are not achievable with other similar compounds.
特性
分子式 |
H4Si2Zr |
|---|---|
分子量 |
151.43 g/mol |
IUPAC名 |
disilylidenezirconium |
InChI |
InChI=1S/2H2Si.Zr/h2*1H2; |
InChIキー |
ZSONHIWWHDAZQO-UHFFFAOYSA-N |
正規SMILES |
[SiH2]=[Zr]=[SiH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


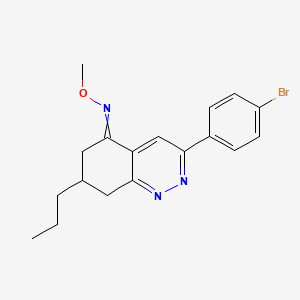
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
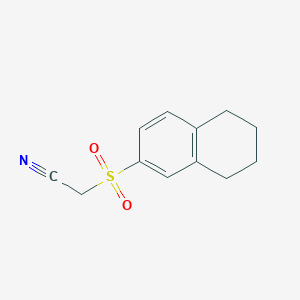
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
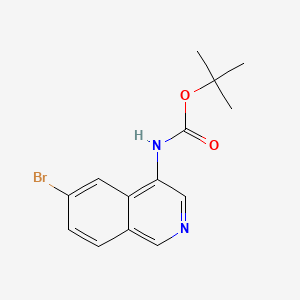
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
